Big Gastrin I Human amino acid sequence
Big Gastrin I Human amino acid sequence
An In-Depth Technical Guide to the Human Big Gastrin I Amino Acid Sequence
Abstract
This technical guide provides a comprehensive examination of Human Big Gastrin I (G-34), a critical peptide hormone in gastrointestinal physiology. Intended for researchers, scientists, and professionals in drug development, this document details the journey of G-34 from its genetic origins to its post-translationally modified, biologically active form. We will explore its primary amino acid sequence, key functional domains, and the intricate signaling pathways it governs. Furthermore, this guide offers field-proven methodologies for the synthesis, purification, and functional characterization of G-34, providing the scientific community with a robust resource for future investigation and therapeutic development.
Introduction: Understanding the Gastrin Family
Gastrin is a pivotal peptide hormone primarily responsible for stimulating gastric acid secretion, a cornerstone of the digestive process.[1][2] It is not a single molecule but a family of peptides of varying lengths, all derived from a common precursor, preprogastrin.[2] The major circulating and biologically active forms include:
-
Gastrin-34 ("Big Gastrin"): A 34-amino acid peptide, and the focus of this guide.[1]
-
Gastrin-17 ("Little Gastrin"): A 17-amino acid peptide, which is the predominant form secreted in the stomach.[3]
-
Gastrin-14 ("Minigastrin"): A 14-amino acid peptide.[1]
These forms arise from differential post-translational processing of the 80-amino acid intermediate, progastrin.[4] Big Gastrin I (G-34) represents the non-sulfated form of Gastrin-34 and serves as both a key circulating hormone and a precursor to the smaller, potent Gastrin-17.[5] Its prolonged half-life compared to G-17 makes it a significant contributor to the overall physiological gastrin signal.[5] A thorough understanding of its structure and function is therefore essential for research into digestive health, disease states like Zollinger-Ellison syndrome, and the development of novel therapeutics targeting gastrointestinal pathways.[1][2]
The Molecular Genesis of Big Gastrin I
The synthesis of Big Gastrin I is a multi-step process involving gene transcription, translation, and a cascade of precise post-translational modifications. This pathway ensures the generation of a potent and stable signaling molecule from its inactive precursor.
The Human Gastrin (GAST) Gene
The journey begins at the genetic level. The human gene encoding gastrin, GAST, is located on the long arm of chromosome 17 (17q21).[4][5] The gene consists of three exons that encode a 101-amino acid precursor peptide known as preprogastrin.[3][4][5]
From Preprogastrin to Progastrin
Translation of the GAST mRNA yields the 101-amino acid preprogastrin.[3][4] This initial polypeptide contains a 21-amino acid N-terminal signal sequence that directs it into the endoplasmic reticulum.[4][5] Within the ER, this signal peptide is cleaved by a signal peptidase, giving rise to the 80-amino acid intermediate, progastrin.[4][6] Progastrin itself is then transported to the Golgi network for further processing and packaging into secretory vesicles.[3]
Post-Translational Processing: The Crucial Final Steps
The conversion of progastrin into mature, active Big Gastrin I is governed by a series of enzymatic cleavages and modifications within the secretory pathway.[3][5]
-
Proteolytic Cleavage: The prohormone convertase PC1/3 cleaves progastrin at specific dibasic amino acid sites (arginine-arginine).[5] This action releases the C-terminal flanking peptide and generates Gastrin-34-Gly (G-34-Gly), the glycine-extended precursor to the final active hormone.[5]
-
C-Terminal Amidation: For full biological activity, the C-terminal phenylalanine residue must be amidated. This critical step is catalyzed by the enzyme peptidyl-glycine alpha-amidating monooxygenase (PAM).[5] PAM utilizes the C-terminal glycine of G-34-Gly as the amide donor, resulting in the final, active G-34 molecule with a C-terminal Phenylalanine-amide.[5] This amidation is essential for receptor binding and signal transduction.
-
Sulfation (or lack thereof): Progastrin can be sulfated on a specific tyrosine residue. The presence or absence of this modification distinguishes the two forms of gastrin. Big Gastrin I is the non-sulfated form, while Big Gastrin II is the sulfated form. This guide focuses on Gastrin I.
The diagram below illustrates the complete biosynthetic pathway from the GAST gene to the secretion of active Big Gastrin I.
Caption: Biosynthetic pathway of Human Big Gastrin I.
The Amino Acid Sequence of Big Gastrin I (G-34)
The final, biologically active form of Human Big Gastrin I is a linear peptide composed of 34 amino acids. Its structure is notable for the N-terminal pyroglutamic acid and the C-terminal amidated phenylalanine, which are critical for its stability and function.
| Amino Acid Position | Three-Letter Code | One-Letter Code |
| 1 | pGlu | pQ |
| 2 | Leu | L |
| 3 | Gly | G |
| 4 | Pro | P |
| 5 | Gln | Q |
| 6 | Gly | G |
| 7 | His | H |
| 8 | Pro | P |
| 9 | Ser | S |
| 10 | Leu | L |
| 11 | Val | V |
| 12 | Ala | A |
| 13 | Asp | D |
| 14 | Pro | P |
| 15 | Ser | S |
| 16 | Lys | K |
| 17 | Lys | K |
| 18 | Gln | Q |
| 19 | Gly | G |
| 20 | Pro | P |
| 21 | Trp | W |
| 22 | Leu | L |
| 23 | Glu | E |
| 24 | Glu | E |
| 25 | Glu | E |
| 26 | Glu | E |
| 27 | Glu | E |
| 28 | Ala | A |
| 29 | Tyr | Y |
| 30 | Gly | G |
| 31 | Trp | W |
| 32 | Met | M |
| 33 | Asp | D |
| 34 | Phe-NH2 | F-NH2 |
Sequence in One-Letter Code: pQ-L-G-P-Q-G-H-P-S-L-V-A-D-P-S-K-K-Q-G-P-W-L-E-E-E-E-E-A-Y-G-W-M-D-F-NH2
The biological activity of all gastrin forms resides in the C-terminal tetrapeptide sequence: Trp-Met-Asp-Phe-NH2 .[6] This conserved motif is responsible for binding to and activating the gastrin receptor. An artificially synthesized peptide containing only the last five amino acids, known as pentagastrin, can replicate many of gastrin's physiological effects.[1][7]
Physiological Function and Signaling Cascade
Big Gastrin I exerts its effects by binding to the cholecystokinin B (CCK2) receptor, a G-protein coupled receptor found on the surface of various cells in the stomach.[1][2]
Stimulation of Gastric Acid Secretion
The primary and most well-understood function of gastrin is the potent stimulation of hydrochloric acid (HCl) secretion from parietal cells in the stomach lining.[1][2] This is achieved through two synergistic mechanisms:
-
Direct Pathway: Gastrin binds directly to CCK2 receptors on parietal cells, triggering an intracellular signaling cascade that leads to the insertion and activation of H+/K+ ATPase pumps on the cell membrane, actively pumping H+ ions into the stomach lumen.[1][2]
-
Indirect Pathway: Gastrin binds to CCK2 receptors on enterochromaffin-like (ECL) cells.[2][8] This is the major stimulus for acid secretion.[1] Activated ECL cells release histamine, which then acts in a paracrine fashion on adjacent parietal cells, binding to their H2 receptors and strongly potentiating acid secretion.[1][8]
Trophic and Other Functions
Beyond acid secretion, gastrin exhibits several other important functions:
-
Mucosal Growth: It stimulates the maturation and proliferation of parietal and ECL cells, maintaining the integrity of the gastric epithelium.[1][2][7]
-
Gastric Motility: It increases antral muscle mobility and promotes stomach contractions.[1][7]
-
Enzyme Secretion: It causes chief cells to secrete pepsinogen, the inactive precursor to the digestive enzyme pepsin.[1][7]
The CCK2 Receptor Signaling Pathway
Upon binding of Big Gastrin I, the CCK2 receptor activates a Gq alpha subunit. This initiates a downstream cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[9] This elevation in intracellular calcium and activation of PKC are the key events that drive histamine release from ECL cells and acid secretion from parietal cells.
Caption: Gastrin signaling pathway via the CCK2 receptor.
Methodologies for the Study of Big Gastrin I
Investigating the function and therapeutic potential of Big Gastrin I requires robust methods for its synthesis and characterization.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of G-34
SPPS is the standard method for chemically synthesizing peptides like gastrin. The causality behind this choice is its efficiency, scalability, and ability to control the sequence precisely.
Objective: To synthesize the 34-amino acid sequence of Human Big Gastrin I with a C-terminal amide.
Methodology:
-
Resin Preparation: Start with a Rink Amide resin. This resin is chosen specifically because cleavage from it directly yields a C-terminal amide, which is essential for gastrin's biological activity.
-
Deprotection: Remove the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the resin's amino group using a 20% piperidine solution in dimethylformamide (DMF). This exposes the amine for the first amino acid coupling.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Phe-OH) to the deprotected resin. This is achieved using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine). The reaction is monitored for completion using a ninhydrin test.
-
Capping (Optional but Recommended): To prevent the formation of deletion sequences, any unreacted amino groups on the resin are "capped" using acetic anhydride. This step ensures high purity of the final product.
-
Iterative Cycling: Repeat the deprotection and coupling steps for each of the remaining 33 amino acids in the sequence, from the C-terminus to the N-terminus (Phe to pGlu).
-
Final Cleavage and Deprotection: Once the full sequence is assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups. This is done using a "cleavage cocktail," typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., water, triisopropylsilane) to prevent side reactions with sensitive amino acids like Tryptophan and Methionine.
-
Precipitation and Purification: Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether. The crude peptide is then collected, dried, and purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[10]
-
Verification: Confirm the identity and purity of the synthesized G-34 using Mass Spectrometry (to verify the molecular weight) and analytical HPLC (to assess purity).
Experimental Protocol: CCK2 Receptor Competitive Binding Assay
This assay is critical for determining the binding affinity of synthesized gastrin or novel drug candidates to the CCK2 receptor. It operates on the principle of competition between a labeled ligand and an unlabeled test compound.
Objective: To determine the inhibitory concentration (IC50) of a test compound (e.g., synthesized G-34) for the CCK2 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from a cell line engineered to overexpress the human CCK2 receptor. This is a self-validating step, as high receptor density is crucial for a detectable signal.
-
Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl buffer, pH 7.4) containing protease inhibitors to prevent degradation of the peptide and receptor.
-
Reaction Setup: In a 96-well plate, combine:
-
A fixed concentration of radiolabeled gastrin (e.g., ¹²⁵I-Gastrin-17).
-
The prepared cell membranes (a fixed amount of protein, e.g., 50 µg).
-
Varying concentrations of the unlabeled competitor (synthesized Big Gastrin I or a test drug).
-
-
Controls:
-
Total Binding: Labeled gastrin + membranes (no competitor).
-
Non-Specific Binding (NSB): Labeled gastrin + membranes + a high concentration of an unlabeled competitor (e.g., 1 µM unlabeled gastrin). This control is essential to measure the amount of labeled ligand that binds to non-receptor components.
-
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes at 30°C) to allow the binding to reach equilibrium.[11]
-
Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter mat. The membranes and bound ligand are trapped on the filter, while the unbound ligand passes through.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Caption: Workflow for a CCK2 Receptor Competitive Binding Assay.
Clinical and Pharmacological Significance
The study of Big Gastrin I is not purely academic; it has profound implications for clinical diagnostics and pharmacology.
-
Zollinger-Ellison Syndrome (ZES): This rare disease is characterized by severe peptic ulcers resulting from a gastrin-producing tumor (gastrinoma).[2][12] Patients with ZES have extremely high circulating levels of gastrin, leading to massive overproduction of gastric acid.[2] Measuring fasting serum gastrin levels is the primary diagnostic test for ZES.[2]
-
Diagnostic Testing: The secretin stimulation test is a confirmatory diagnostic for gastrinoma.[13] In patients with ZES, an intravenous injection of secretin paradoxically causes a significant increase in serum gastrin levels, whereas in normal individuals, it has little effect or causes a slight decrease.[13]
-
Role in Cancer: The trophic effects of gastrin have led to investigations into its role in the proliferation of certain gastrointestinal cancers, particularly gastric and colorectal cancers.[2][14] In some cancers, progastrin is not fully processed and may act as a growth factor.[14] This has opened avenues for developing therapies that target the gastrin/CCK2 receptor axis.
Conclusion
Human Big Gastrin I is far more than just a precursor to smaller gastrin peptides; it is a significant, long-acting hormone with a complex biosynthesis and a critical role in gastric physiology. Its 34-amino acid sequence, culminating in an amidated C-terminus, is precisely engineered for potent activation of the CCK2 receptor, driving gastric acid secretion and maintaining mucosal health. The detailed methodologies provided herein for its synthesis and functional analysis offer a validated framework for researchers and drug developers. A continued in-depth understanding of Big Gastrin I is paramount for advancing our knowledge of gastrointestinal health and for designing targeted therapies for diseases ranging from peptic ulcers to gastrointestinal malignancies.
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